1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique combination of aromatic rings and heterocyclic structures
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole-containing compounds are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole-containing compounds have been found to influence a variety of biochemical pathways .
Result of Action
Thiazole-containing compounds have been found to have a variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound’s thiazole ring is known for its ability to engage in hydrogen bonding and π-π interactions, which facilitate its binding to enzyme active sites. Additionally, the chromeno-pyrrole core enhances its affinity for certain biomolecules, making it a potent inhibitor of specific enzymatic pathways .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors and altering the expression of genes involved in cell proliferation and apoptosis. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring and chromeno-pyrrole core enable the compound to form stable complexes with enzyme active sites, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of specific enzymatic pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by its interactions with transport proteins and its physicochemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. Its localization within these compartments enables it to exert its effects on cellular processes, including energy production and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the chromeno[2,3-c]pyrrole core: This step often involves a cyclization reaction where an appropriate precursor undergoes intramolecular cyclization in the presence of a catalyst.
Introduction of the isopropoxyphenyl and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions, using reagents like isopropyl bromide and methoxybenzene under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its complex structure and functional groups.
Material Science: Use in the synthesis of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other thiazole and chromeno[2,3-c]pyrrole derivatives.
Thiazole Derivatives: Compounds like thiazole-based antibiotics and antifungals.
Chromeno[2,3-c]pyrrole Derivatives: Compounds used in organic electronics and as pharmaceutical intermediates.
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Properties
IUPAC Name |
6-methoxy-1-(3-propan-2-yloxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-13(2)30-16-6-4-5-14(11-16)20-19-21(27)17-8-7-15(29-3)12-18(17)31-22(19)23(28)26(20)24-25-9-10-32-24/h4-13,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITSGTBZNXOIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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